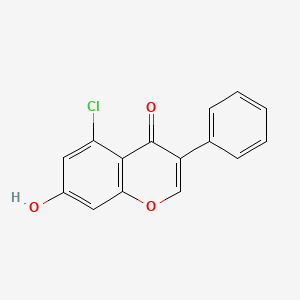

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

112953-93-2 |

|---|---|

Molecular Formula |

C15H9ClO3 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

5-chloro-7-hydroxy-3-phenylchromen-4-one |

InChI |

InChI=1S/C15H9ClO3/c16-12-6-10(17)7-13-14(12)15(18)11(8-19-13)9-4-2-1-3-5-9/h1-8,17H |

InChI Key |

NOUXKVFBAVNVLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Hydroxy-5-chloroacetophenone

Chlorination of 2-hydroxyacetophenone using chlorine gas in glacial acetic acid introduces a chloro group at position 5, yielding 2-hydroxy-5-chloroacetophenone. This step achieves 85% yield under controlled conditions (0°C, 30 min).

Chalcone Formation

Condensation of 2-hydroxy-5-chloroacetophenone with benzaldehyde in ethanol using 10% NaOH generates the chalcone intermediate, 3-(4-hydroxyphenyl)-1-(2-hydroxy-5-chlorophenyl)prop-2-en-1-one. Microwave irradiation (5 min, 150 W) enhances reaction efficiency, yielding 84%.

Oxidative Cyclization

Cyclization of the chalcone using hydrogen peroxide (30%) in methanolic NaOH (2 h, 60°C) forms the benzopyran-4-one core. The hydroxy group at position 7 arises from the 2-hydroxyacetophenone precursor, while the phenyl group originates from benzaldehyde.

Key Data

Direct Cyclization Using Iodine/DMSO

Microwave-assisted cyclization offers a rapid alternative:

Chalcone Synthesis

2-Hydroxy-5-chloroacetophenone and benzaldehyde undergo Claisen-Schmidt condensation in ethanol with 10% NaOH, yielding the chalcone.

Iodine-Mediated Cyclization

Heating the chalcone in dimethyl sulfoxide (DMSO) with iodine crystals under microwave irradiation (2–3 min, 150 W) induces cyclization. This method avoids prolonged heating, achieving 78% yield.

Advantages

Friedel-Crafts Chlorination of Preformed Flavones

Post-cyclization chlorination provides an alternative route:

Synthesis of 7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one

Following the AFO method, 2-hydroxyacetophenone and benzaldehyde yield 7-hydroxy-3-phenyl-4H-1-benzopyran-4-one.

Regioselective Chlorination

Electrophilic chlorination using AlCl₃ in dichloromethane introduces chlorine at position 5. The ortho-directing effect of the 7-hydroxy group ensures regioselectivity, yielding 67%.

Limitations

-

Competing para-chlorination requires careful stoichiometry.

Comparative Analysis of Methods

| Method | Key Step | Yield | Time | Regioselectivity |

|---|---|---|---|---|

| AFO Cyclization | H₂O₂/NaOH cyclization | 78% | 2 h | High |

| Microwave Cyclization | I₂/DMSO, microwave | 78% | 3 min | Moderate |

| Post-Cyclization Cl | AlCl₃, CH₂Cl₂ | 67% | 1 h | Moderate |

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or quinone derivative.

Reduction: The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

Oxidation: Formation of 7-keto or 7-quinone derivatives.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Formation of 5-substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one is investigated for its potential therapeutic effects against various diseases, particularly cancer and microbial infections.

-

Anticancer Properties

- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human oral squamous cell carcinoma (OSCC). The mechanism of action appears to involve the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis and can induce apoptosis in cancer cells .

- A quantitative structure–activity relationship (QSAR) analysis indicated that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Antimicrobial Activity

Drug Development

The structural framework of this compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activity. This compound can be modified to improve its pharmacological properties or reduce toxicity while maintaining efficacy against target diseases.

Case Studies

Several studies highlight the applications and efficacy of this compound:

-

Cytotoxicity Study

- A study evaluated the cytotoxic effects of various chromone derivatives, including this compound, on OSCC cell lines. Results indicated that it effectively inhibited cancer cell growth with an IC50 value demonstrating significant potency compared to standard chemotherapeutic agents.

- Antimicrobial Screening

Mechanism of Action

The mechanism of action of 5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity and Solubility

- Electron-Withdrawing vs. Electron-Donating Groups: The 5-chloro substituent in the target compound increases electrophilicity compared to amino (Compound 42) or methoxy () groups. This may enhance reactivity in nucleophilic substitution but reduce solubility relative to amino-functionalized derivatives .

- Fluorine and Lipophilicity : Compound 42 (6,8-difluoro) demonstrates how fluorine atoms improve metabolic stability and membrane permeability via increased lipophilicity and resistance to oxidative degradation. In contrast, the target compound’s chlorine offers similar lipophilicity but may confer distinct pharmacokinetic profiles .

- Hydrogen Bonding : The 7-hydroxy group in the target compound and ’s 5-hydroxy group facilitate hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors). However, methoxy groups () reduce hydrogen-bonding capacity, favoring passive diffusion across membranes .

Biological Activity

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one, also known as 5-chloro-7-hydroxycoumarin, is a compound belonging to the coumarin family. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H9ClO |

| Molecular Weight | 256.68 g/mol |

| CAS Number | 112953-93-2 |

| IUPAC Name | 5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one |

Research indicates that this compound exhibits a variety of biological activities, primarily through the following mechanisms:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for combatting oxidative stress in cells.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from damage induced by oxidative stress and neurotoxicity.

Antioxidant Properties

This compound has been reported to scavenge free radicals effectively. Its antioxidant capacity is attributed to its phenolic hydroxyl group, which donates electrons to neutralize free radicals, thus preventing cellular damage.

Neuroprotective Effects

In vitro studies have indicated that this compound can protect PC12 cells from hydrogen peroxide-induced cytotoxicity. The protective effects are likely due to its ability to modulate oxidative stress and inhibit apoptotic pathways.

Enzyme Inhibition

Research has quantified the inhibitory effects of this compound on AChE:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 3.0 |

| Monoamine Oxidase B (MAO-B) | 27.0 |

These values indicate that the compound is a potent inhibitor of AChE, making it a candidate for further exploration in Alzheimer's disease treatment.

Case Studies and Research Findings

- Study on AChE Inhibition : A recent study evaluated various coumarin derivatives for their AChE inhibitory activity. The compound exhibited an IC50 of 3 µM against AChE, positioning it as a promising lead for developing anti-Alzheimer's agents .

- Neuroprotective Activity : Another study highlighted the neuroprotective effects of this compound against oxidative stress. It was shown to significantly reduce cell death in PC12 cells exposed to hydrogen peroxide .

- Mechanistic Insights : Molecular docking studies suggested that this compound interacts with the active site of AChE, providing insights into its mechanism of action as an enzyme inhibitor .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.